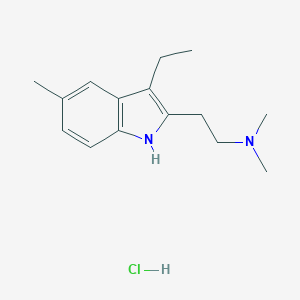

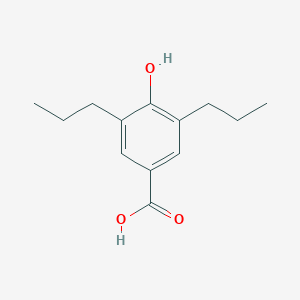

4-Hydroxy-3,5-dipropylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

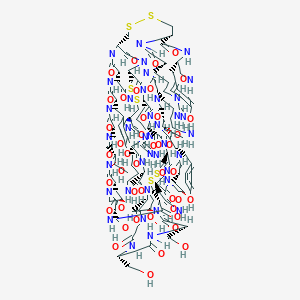

4-Hydroxy-3,5-dipropylbenzoic acid, also known as homovanillic acid (HVA), is a metabolite of dopamine, a neurotransmitter in the brain. It is an important biomarker for several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Applications De Recherche Scientifique

4-Hydroxy-3,5-dipropylbenzoic acid has numerous scientific research applications. It is commonly used as a biomarker for several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and ADHD. It is also used as a marker for the diagnosis and monitoring of several metabolic disorders, including phenylketonuria and maple syrup urine disease. Additionally, 4-Hydroxy-3,5-dipropylbenzoic acid is used in research studies to investigate the effects of drugs, environmental toxins, and other factors on dopamine metabolism.

Mécanisme D'action

The mechanism of action of 4-Hydroxy-3,5-dipropylbenzoic acid involves the metabolism of dopamine in the brain. Dopamine is converted to 3,4-dihydroxyphenylacetic acid (DOPAC) by the enzyme monoamine oxidase (MAO). DOPAC is then further metabolized to 4-Hydroxy-3,5-dipropylbenzoic acid by the enzyme catechol-O-methyltransferase (COMT). The levels of 4-Hydroxy-3,5-dipropylbenzoic acid in the body are therefore indicative of dopamine metabolism and activity in the brain.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 4-Hydroxy-3,5-dipropylbenzoic acid are related to dopamine metabolism and activity in the brain. Elevated levels of 4-Hydroxy-3,5-dipropylbenzoic acid are associated with increased dopamine turnover and activity, while decreased levels are associated with decreased dopamine turnover and activity. Abnormal levels of 4-Hydroxy-3,5-dipropylbenzoic acid have been implicated in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and ADHD.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-Hydroxy-3,5-dipropylbenzoic acid in lab experiments include its specificity for dopamine metabolism and activity in the brain, its stability in biological samples, and its ease of quantification using HPLC. However, there are also limitations to its use, including the potential for interference from other metabolites and the need for careful sample handling and storage to prevent degradation.

Orientations Futures

There are several future directions for research involving 4-Hydroxy-3,5-dipropylbenzoic acid. One area of interest is the development of new methods for the quantification of 4-Hydroxy-3,5-dipropylbenzoic acid in biological samples, including the use of mass spectrometry and other advanced techniques. Another area of interest is the investigation of the role of 4-Hydroxy-3,5-dipropylbenzoic acid in the development and progression of neurological and psychiatric disorders, including the identification of new biomarkers and potential therapeutic targets. Finally, there is a need for further research to understand the mechanisms underlying dopamine metabolism and activity in the brain, including the role of genetic and environmental factors.

Conclusion:

4-Hydroxy-3,5-dipropylbenzoic acid is an important biomarker for several neurological and psychiatric disorders, as well as for metabolic disorders. Its use in scientific research has led to a better understanding of dopamine metabolism and activity in the brain, and has the potential to inform new diagnostic and therapeutic approaches for these disorders. Further research is needed to fully explore the potential of 4-Hydroxy-3,5-dipropylbenzoic acid in these areas.

Méthodes De Synthèse

The synthesis of 4-Hydroxy-3,5-dipropylbenzoic acid can be achieved through various methods, including chemical synthesis and extraction from biological samples. Chemical synthesis involves the reaction of 3,5-dipropylbenzoyl chloride with sodium hydroxide and 4-hydroxybenzoic acid. Extraction from biological samples involves the collection of cerebrospinal fluid, urine, or blood samples followed by purification and quantification using high-performance liquid chromatography (HPLC).

Propriétés

Numéro CAS |

100482-27-7 |

|---|---|

Nom du produit |

4-Hydroxy-3,5-dipropylbenzoic acid |

Formule moléculaire |

C13H18O3 |

Poids moléculaire |

222.28 g/mol |

Nom IUPAC |

4-hydroxy-3,5-dipropylbenzoic acid |

InChI |

InChI=1S/C13H18O3/c1-3-5-9-7-11(13(15)16)8-10(6-4-2)12(9)14/h7-8,14H,3-6H2,1-2H3,(H,15,16) |

Clé InChI |

RRADOGMUVWBEFW-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=CC(=C1O)CCC)C(=O)O |

SMILES canonique |

CCCC1=CC(=CC(=C1O)CCC)C(=O)O |

Autres numéros CAS |

100482-27-7 |

Synonymes |

4-hydroxy-3,5-dipropyl-benzoic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)

![6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline](/img/structure/B25669.png)